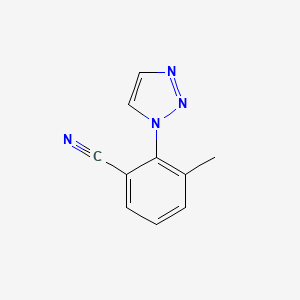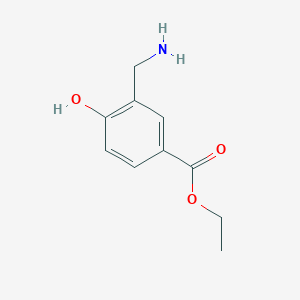![molecular formula C24H24O5 B13873691 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid is an organic compound with a complex structure that includes ethoxy, phenoxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl alcohol with 4-bromophenol in the presence of a base to form an ether linkage. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
Comparison
Compared to similar compounds, 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid stands out due to its unique combination of functional groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability. Additionally, the presence of multiple aromatic rings and ether linkages provides opportunities for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C24H24O5 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
3-ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C24H24O5/c1-2-27-23(16-24(25)26)19-11-13-20(14-12-19)28-17-18-7-6-10-22(15-18)29-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3,(H,25,26) |
Clé InChI |
INFWETYQHQCBJT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
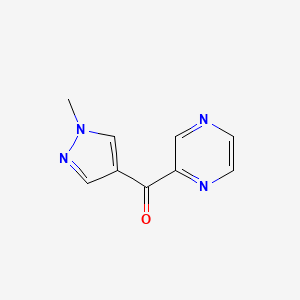
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
![2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13873642.png)
![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)
![N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13873653.png)

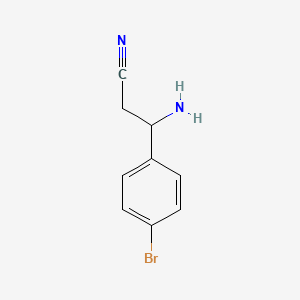
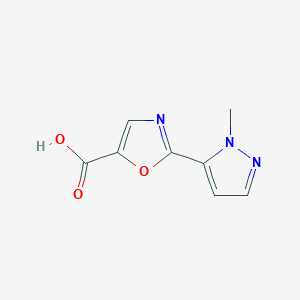
![3,6-Dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13873674.png)
![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)
